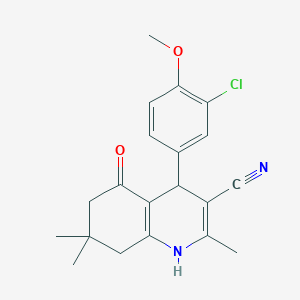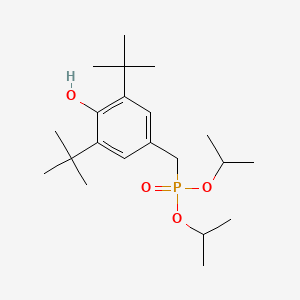
2-Ethoxyethyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 2-hydroxybenzoate, also known as glycol salicylate or 2-ethoxyethyl salicylate, is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is a derivative of salicylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with 2-ethoxyethanol. The reaction typically involves heating salicylic acid and 2-ethoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles replace the ethoxyethyl group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Salicylic acid and 2-ethoxyethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 2-hydroxybenzoate involves its interaction with molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential cellular processes.
UV Protection: As a UV filter, it absorbs and scatters ultraviolet radiation, protecting the skin from harmful effects.
Comparison with Similar Compounds
Similar Compounds
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar in structure but with an ethyl group instead of an ethoxyethyl group.
Propyl Salicylate: Contains a propyl group, used in various cosmetic formulations.
Uniqueness
2-Ethoxyethyl 2-hydroxybenzoate is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific ester properties, such as in UV filters and certain pharmaceutical formulations .
Properties
CAS No. |
20210-98-4 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-ethoxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-8-15-11(13)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
HMKAWWDIYVMUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)



![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11998344.png)

![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)

![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)
